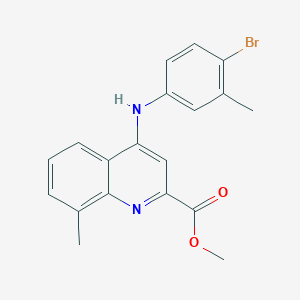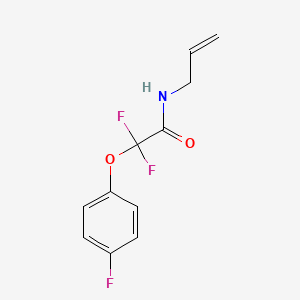
Methyl 4-((4-bromo-3-methylphenyl)amino)-8-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((4-bromo-3-methylphenyl)amino)-8-methylquinoline-2-carboxylate is a compound that likely shares characteristics with other quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The compound is structurally related to 4-methylphenylquinoline-2-carboxylate, which has been studied for its anti-diabetic activity and potential inhibitory activity against certain proteins .
Synthesis Analysis
The synthesis of related quinoline compounds often involves multi-step reactions, starting from simple precursors. For instance, 3-halo-2-phenylquinoline-4-carboxylic acids can be synthesized through a novel procedure that includes the formation of an amino intermediate followed by a halogenation reaction using the Sandmeyer reaction . Similarly, 8-methylquinoline-5-carboxylic acid, a related compound, can be synthesized by the Skraup reaction or by hydrolysis of its nitrile derivative . These methods may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be determined using various spectroscopic techniques and computational methods. For example, the structure of 4-Methylphenylquinoline-2-carboxylate was optimized using density functional theory (DFT), and its geometrical parameters were confirmed to be in agreement with X-ray diffraction (XRD) results . The molecular and crystal structures of other quinoline derivatives, such as methyl 2-substituted tetrahydroquinoline carboxylates, have been established by X-ray structural analysis . These studies suggest that a similar approach could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including bromination and alkylation. The bromination of 8-methylquinoline-5-carboxylic acid and its derivatives has been studied, which may be relevant to the bromo-substituted compound . N-substituted quinoline derivatives have been shown to undergo N-alkylation reactions, indicating the potential reactivity of the amino group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be inferred from spectroscopic data and computational predictions. The vibrational spectra (FT-IR and FT-Raman) of 4-Methylphenylquinoline-2-carboxylate have been recorded, and its nonlinear optical properties have been reported . The molecular electrostatic potential (MEP) plot of this compound reveals regions of electrophilic and nucleophilic reactivity, which could be similar in the compound of interest. Additionally, the antibacterial activities of certain 4-oxoquinoline-3-carboxylic acids have been tested, suggesting that the compound may also possess such properties .
Scientific Research Applications
Modular Isoquinoline Synthesis
This compound's framework has been utilized in the development of synthetic methodologies for modular isoquinoline synthesis. A study highlighted a protocol employing palladium-catalyzed α-arylation reaction of an enolate, followed by in situ trapping with an electrophile, leading to the preparation of substituted isoquinolines in high yields. This demonstrates the compound's utility in facilitating complex organic synthesis and expanding the chemical toolbox for constructing biologically relevant structures (Pilgrim et al., 2013).
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation
The structural motif related to this compound has also found application in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. By employing specific auxiliaries, researchers have achieved selective monoarylation and alkylation, demonstrating the compound's relevance in direct functionalization strategies. This approach has significant implications for the efficient and selective modification of complex molecules (Shabashov & Daugulis, 2010).
Synthesis and Molecular Structures
The structural and synthetic aspects of similar quinoline derivatives have been explored to understand their crystalline properties and reactivity. For instance, the synthesis and X-ray structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provided insights into the molecular configurations and potential applications of these compounds in material science and pharmaceutical chemistry (Rudenko et al., 2012; Rudenko et al., 2013).
Fluorescent Properties and Photolabile Protecting Groups
The related quinoline compounds have been investigated for their fluorescent properties, highlighting potential applications in the development of new photophysical tools and materials. Additionally, brominated hydroxyquinoline derivatives have been explored as photolabile protecting groups, suggesting the use of similar compounds in the controlled release of bioactive molecules under light irradiation, which underscores their potential in photopharmacology and material sciences (Fedoryak & Dore, 2002).
properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-5-4-6-14-16(10-17(19(23)24-3)22-18(11)14)21-13-7-8-15(20)12(2)9-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGGEMOZCBZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)
![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)



![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)